molecular formula C14H19N3 B12629311 1-pentyl-5-phenyl-1H-imidazol-2-amine CAS No. 918801-61-3

1-pentyl-5-phenyl-1H-imidazol-2-amine

Cat. No.: B12629311
CAS No.: 918801-61-3
M. Wt: 229.32 g/mol
InChI Key: GKGFUZRPOWKYPW-UHFFFAOYSA-N
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Description

1-pentyl-5-phenyl-1H-imidazol-2-amine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making derivatives like this compound valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pentyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a pentyl-substituted amine with a phenyl-substituted aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-pentyl-5-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

1-pentyl-5-phenyl-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-pentyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-imidazol-2-amine: Lacks the pentyl group, which may affect its solubility and biological activity.

    1-pentyl-1H-imidazol-2-amine: Lacks the phenyl group, which may influence its chemical reactivity and binding properties.

    5-phenyl-1H-imidazol-2-amine: Lacks the pentyl group, potentially altering its pharmacokinetic properties.

Uniqueness

1-pentyl-5-phenyl-1H-imidazol-2-amine is unique due to the presence of both pentyl and phenyl substituents, which can enhance its lipophilicity and ability to interact with various biological targets. This dual substitution pattern may also provide a balance between hydrophobic and hydrophilic properties, making it a versatile compound for research and development.

Properties

CAS No.

918801-61-3

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-pentyl-5-phenylimidazol-2-amine

InChI

InChI=1S/C14H19N3/c1-2-3-7-10-17-13(11-16-14(17)15)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H2,15,16)

InChI Key

GKGFUZRPOWKYPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=CN=C1N)C2=CC=CC=C2

Origin of Product

United States

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